Benzoadenosine
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Overview
Description
Benzoadenosine is a complex organic compound that features a unique combination of an imidazoquinazoline moiety and a hydroxymethyl oxolane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoadenosine typically involves multi-step organic reactions. The process may start with the preparation of the imidazoquinazoline core, followed by the introduction of the hydroxymethyl oxolane ring. Common reagents might include various amines, aldehydes, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the imidazoquinazoline moiety, potentially altering its electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Benzoadenosine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for Benzoadenosine likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazoquinazoline moiety may bind to active sites, altering the function of the target protein and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzoadenosine
- (2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(methyl)oxolane-3,4-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
60189-62-0 |
---|---|
Molecular Formula |
C14H15N5O4 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H15N5O4/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-12(22)11(21)10(3-20)23-14/h1-2,4-5,10-12,14,20-22H,3H2,(H2,15,16,17) |
InChI Key |
SPJSEZDBZALDCW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C2C(=CC3=C1N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=CN=C2N |
SMILES |
C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N |
Canonical SMILES |
C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoadenosine; NSC 287022; NSC-287022; NSC287022; Lin-benzoadenosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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